molecular formula C18H22N4O2 B2372989 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one CAS No. 2109241-69-0

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one

Cat. No.: B2372989
CAS No.: 2109241-69-0
M. Wt: 326.4
InChI Key: AXMBYWXFIHIFGR-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one is a sophisticated chemical compound with a molecular formula of C18H22N4O2 and a molecular weight of 326.393 g/mol . This molecule features a complex structure comprising 46 atoms, 49 bonds, and four distinct rings, including an 8-azabicyclo[3.2.1]octane scaffold, a phenoxy group, and a 1,2,3-triazole moiety . Its specific stereochemistry, denoted by the (1R,5S) configuration, is critical for its biological activity and interaction with target proteins. Researchers value this compound for its potential in medicinal chemistry and drug discovery, particularly as a probe for studying lysosomal function. Compounds with similar cationic amphiphilic properties have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), a key mechanism implicated in drug-induced phospholipidosis . This makes it a valuable tool for investigating this form of drug toxicity and for screening the safety profiles of new drug candidates . Key physicochemical parameters include a calculated logP of 2.378, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 60.25 Ų, which provides insight into its solubility and membrane permeability characteristics . This product is supplied for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenoxy-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13(24-17-5-3-2-4-6-17)18(23)21-14-7-8-15(21)12-16(11-14)22-19-9-10-20-22/h2-6,9-10,13-16H,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMBYWXFIHIFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)N3N=CC=N3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,2,3-Triazole Synthesis Overview

The 1,2,3-triazole moiety can be incorporated using various synthetic approaches, with cycloaddition reactions being particularly prevalent. The most common methods include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) - producing 1,4-disubstituted 1,2,3-triazoles
  • Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) - producing 1,5-disubstituted 1,2,3-triazoles

For the synthesis of 2H-1,2,3-triazoles (where the nitrogen at position 2 is substituted), specialized approaches are required. The regioselectivity of the triazole formation is critical for obtaining the desired 2H-1,2,3-triazole-2-yl substitution pattern.

Ruthenium-Catalyzed Triazole Formation

Ruthenium-based catalysts offer valuable control over the regioselectivity of triazole formation. Research has demonstrated that chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium (Cp*RuCl(COD)) can selectively generate 1,5-disubstituted 1,2,3-triazoles through the reaction of azides with alkynes:

Under optimized conditions, phenylacetylene can be reacted with benzyl azide in the presence of Cp*RuCl(COD) to form 1,5-disubstituted 1,2,3-triazole in good yields in dichloroethane at 45 °C with a reaction time of only 30 minutes.

The catalyst Cp*RuCl(PPh3)2 has also been employed effectively for such transformations, though reaction times may vary based on the steric nature of the substituents. For instance:

Alkyne Substituent (R) Reaction Time Yield (%)
i-penthyl 12 hours 87
cyclohexyl 12 hours 78
2-methoxyphenyl 36 hours 58
1-naphthyl 48 hours 7

This data illustrates the inverse relationship between steric hindrance and reaction efficiency in triazole formation.

One-Pot Triazole Synthesis

An experimentally straightforward sequential one-pot RuAAC reaction has been described that produces 1,5-disubstituted 1H-1,2,3-triazoles from alkyl halides, sodium azide, and alkynes. This procedure involves:

  • In-situ formation of the organic azide by treating primary alkyl halide with sodium azide in DMA (95% conversion) under microwave heating
  • Addition of [RuClCp*(PPh3)2] catalyst and the alkyne component
  • Additional microwave irradiation to promote cycloaddition

This method is particularly valuable for the direct conversion of halide-containing precursors to triazole products without isolation of potentially hazardous azide intermediates.

Functionalization of the 8-Azabicyclo[3.2.1]octane Scaffold

C-3 Position Modification

The incorporation of the triazole moiety at the C-3 position of the 8-azabicyclo[3.2.1]octane scaffold requires a suitable leaving group at this position. Starting from 8-azabicyclo[3.2.1]octan-3-ol, several strategies can be employed:

  • Conversion of the hydroxyl group to a better leaving group (e.g., triflate, mesylate, or tosylate)
  • Direct nucleophilic substitution using the triazole as the nucleophile
  • Palladium-catalyzed cross-coupling reactions from an appropriate precursor

A practical approach involves the conversion of 8-azabicyclo[3.2.1]octan-3-ol to the corresponding triflate, followed by substitution with the triazole group. This methodology has been demonstrated in the synthesis of similar complex heterocycles.

N-8 Position Functionalization

Synthesis of Analogs with Triazole-Substituted 8-Azabicyclo[3.2.1]octane Scaffolds

Synthesis of Related Compounds

Several analogous compounds have been prepared, providing valuable insights into the synthesis of our target molecule. For example, the preparation of 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one (CAS: 2309802-63-7) employs similar synthetic strategies.

Another related compound, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (CAS: 2108363-02-4), differs only in the terminal functionality attached to the carbonyl moiety. The synthesis of these compounds provides a blueprint for accessing our target molecule.

Kulinkovich-de Meijere Approach

A robust synthetic approach for similar azabicyclic-triazole compounds involves the Kulinkovich-de Meijere pyrroline cyclopropanation followed by transamination. This method has been successfully employed in the preparation of (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane on a multi-kilogram scale:

The synthetic sequence based on a Kulinkovich-de Meijere pyrroline cyclopropanation followed by transamination of N,N′-dimethylformamide azine with the resultant amine was developed to supply >18 kg of the target triazolyl azabicycle with 98 wt% purity in its free base form.

This approach addresses several challenges, including:

  • Minimizing undesired reaction pathways during triazole formation
  • Increasing product purity
  • Addressing the high water solubility of nitrogen-rich intermediates through specialized freebasing methods

While this method pertains to a 3-azabicyclo[3.1.0]hexane system rather than our 8-azabicyclo[3.2.1]octane target, the principles can be adapted for our synthesis.

Proposed Synthetic Route to the Target Compound

Based on the methodologies described above, a comprehensive synthetic route to 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one can be proposed:

Preparation of the Azabicyclic Core

Starting from commercially available tropinone or nortropinone derivatives, the 8-azabicyclo[3.2.1]octane scaffold with the correct (1R,5S) stereochemistry can be constructed through stereoselective reduction and functionalization. Alternatively, the scaffold can be prepared through desymmetrization of achiral tropinone derivatives.

Installation of the Triazole Moiety

The introduction of the 2H-1,2,3-triazol-2-yl group at position 3 can be achieved through:

  • Conversion of a 3-hydroxy-8-azabicyclo[3.2.1]octane derivative to a suitable leaving group
  • Reaction with the triazole nucleophile under controlled conditions to ensure the desired regioselectivity
  • Purification to obtain the 3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane intermediate

N-8 Acylation with 2-Phenoxypropanoyl Chloride

The final step involves the acylation of the nitrogen at position 8 with 2-phenoxypropanoyl chloride:

  • Protection of the triazole (if necessary) to prevent side reactions
  • Reaction of the azabicyclic amine with 2-phenoxypropanoyl chloride under basic conditions
  • Deprotection (if applicable) and purification to obtain the target compound

Alternative Approach via N-Protection

An alternative synthetic strategy employs N-protection during the early stages:

  • Protection of the nitrogen at position 8 with a suitable protecting group (e.g., benzyl, Boc)
  • Functionalization of position 3 with the triazole moiety
  • Deprotection of the nitrogen
  • Acylation with 2-phenoxypropanoyl chloride

This approach may offer advantages in terms of selectivity and yield, particularly when working with sterically demanding substrates.

Optimization and Scale-Up Considerations

Reaction Conditions Optimization

For industrial-scale production, several factors require optimization:

  • Solvent selection: Halogenated solvents like dichloromethane are commonly used for many steps, but alternatives may be preferable for large-scale synthesis
  • Temperature control: The triazole formation step is particularly sensitive to temperature, with optimal conditions typically in the 45-60°C range
  • Catalyst loading: For ruthenium-catalyzed reactions, minimizing catalyst loading while maintaining efficiency is important for cost-effectiveness

Purification Strategies

The purification of intermediates and the final product presents challenges due to:

  • High polarity of triazole-containing compounds
  • Water solubility of nitrogen-rich intermediates
  • Potential for isomer formation during triazole incorporation

Effective purification strategies include:

  • Recrystallization from appropriate solvent systems
  • Column chromatography with optimized eluent systems
  • Conversion to crystalline salts for easier isolation

Analytical Considerations

Quality control of the synthetic process requires robust analytical methods:

  • HPLC methods for monitoring reaction progress and determining purity
  • NMR spectroscopy for structural confirmation and isomer analysis
  • Mass spectrometry for identity confirmation

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: Conversion of alcohol groups to carbonyls.

  • Reduction: Potential reduction of carbonyl groups to alcohols.

  • Substitution: The triazole or phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)

  • Reduction: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)

  • Substitution: Halides (for nucleophilic substitution), acids or bases as catalysts.

Major Products Formed

  • Oxidation: Ketones or aldehydes from the corresponding alcohols.

  • Reduction: Primary or secondary alcohols from the reduction of carbonyl compounds.

  • Substitution: New compounds where the original groups have been replaced.

Scientific Research Applications

Chemistry

  • Synthetic Organic Chemistry: Used as an intermediate for further complex molecule synthesis.

  • Catalysis Studies: Acts as a ligand in catalytic reactions.

Biology

  • Biological Probes: To investigate biochemical pathways.

  • Binding Studies: Interacts with specific enzymes or receptors for structural studies.

Medicine

  • Pharmaceutical Development: Potentially used in drug discovery due to its complex structure.

Industry

  • Material Science: As a component in the synthesis of novel materials.

  • Agrochemicals: Potential use in the development of new agricultural chemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interaction with biochemical targets such as enzymes and receptors. Its triazole ring is known for strong binding properties, often targeting active sites of enzymes or receptor proteins. The azabicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing its binding affinity.

Comparison with Similar Compounds

Key Observations:

Triazole vs.

Stereochemical Impact : The (1R,5S) configuration ensures spatial alignment of substituents, critical for enantioselective interactions, as seen in hyoscyamine derivatives .

Phenoxypropan-1-one vs.

Key Findings:

Synthetic Methodologies: The target compound’s triazole group could be introduced via CuAAC, a common method for triazole synthesis (as in ), while the phenoxypropan-1-one moiety might require ketone formation through oxidation or Friedel-Crafts acylation.

Activity Prediction : Unlike the fluoronitrophenyl derivative in , the target compound lacks electrophilic groups, suggesting a different mechanism of action, possibly receptor antagonism.

Biological Activity

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one is a novel organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and an azabicyclo[3.2.1]octane core, which are known to influence its biological properties.

PropertyDetails
Molecular FormulaC17H19N3O2
Molecular Weight299.35 g/mol
CAS Number2108362-85-0
SolubilitySoluble in organic solvents
PurityTypically ≥95%

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it has been identified as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a critical role in the metabolism of endocannabinoids and other lipid mediators.

Inhibition of NAAA

Research indicates that the compound exhibits potent inhibitory activity against NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) . This inhibition leads to increased levels of endogenous palmitoylethanolamide (PEA), which is associated with anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the triazole and bicyclic structures significantly impact the potency and selectivity of the compound. For instance, substituents on the phenoxy group have been shown to enhance inhibitory activity against NAAA:

Compound VariationIC50 (μM)
Parent Compound0.655
Para-methyl-substituted Phenoxy0.033

These findings suggest that careful structural modifications can lead to compounds with improved pharmacological profiles.

Case Studies

Several studies have explored the biological effects of this compound in vivo and in vitro:

  • Anti-inflammatory Effects : In animal models, administration of the compound resulted in significant reductions in inflammatory markers and pain behavior, supporting its potential use in treating inflammatory disorders.
  • Neuroprotective Properties : The compound has also been investigated for its neuroprotective effects in models of neurodegeneration, showing promise in preserving neuronal function and reducing cell death.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution characteristics, making it a candidate for further development as an oral therapeutic agent.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key steps require optimization?

The synthesis typically involves a multi-step process:

  • Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or Mannich reactions under controlled pH and temperature .
  • Step 2 : Introduction of the triazole moiety using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
  • Step 3 : Coupling the phenoxypropan-1-one group via nucleophilic substitution or esterification .
    Critical Optimization Points :
  • Purity control using HPLC or recrystallization .
  • Stereochemical fidelity during bicyclic framework assembly, monitored by chiral HPLC or X-ray crystallography .

Q. Which spectroscopic and computational methods are most reliable for structural characterization?

  • NMR Spectroscopy : Assign stereochemistry using 2D NOESY/ROESY to confirm spatial relationships between protons in the bicyclic system .
  • X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for the azabicyclo[3.2.1]octane core .
  • Mass Spectrometry (HRMS) : Validate molecular formula and detect synthetic byproducts .
  • DFT Calculations : Predict electronic properties and compare with experimental IR/Raman spectra .

Q. How can researchers assess the compound’s reactivity under varying conditions?

  • Hydrolysis Stability : Test in buffered solutions (pH 1–13) at 37°C, monitoring degradation via LC-MS .
  • Oxidative Susceptibility : Expose to H2O2 or metal ions, tracking stability over 24 hours .
  • Photoreactivity : Conduct UV-Vis spectroscopy under controlled light exposure to identify photo-degradation pathways .

Advanced Research Questions

Q. How can low yields during triazole ring formation be resolved?

  • Catalyst Optimization : Replace Cu(I) with Ru-based catalysts to enhance regioselectivity in click chemistry .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve reaction kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

Q. What strategies are recommended to resolve contradictory reports on biological activity?

  • Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and buffer systems (e.g., PBS vs. Tris-HCl) .
  • Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Meta-Analysis : Compare IC50 values across studies, adjusting for variables like incubation time and compound purity .

Q. How can the compound’s mechanism of action be elucidated against kinase targets?

  • Kinase Profiling : Screen against a panel of 100+ kinases using radioactive ATP-binding assays to identify selectivity .
  • Molecular Dynamics Simulations : Model interactions between the triazole moiety and kinase ATP-binding pockets (e.g., EGFR or BRAF) .
  • Mutagenesis Studies : Introduce point mutations in kinase active sites to pinpoint critical binding residues .

Q. What methodologies are effective for improving metabolic stability in preclinical models?

  • Liver Microsome Assays : Incubate with human/rat microsomes to identify major CYP450-mediated metabolites .
  • Prodrug Design : Modify the phenoxy group with ester linkages to enhance bioavailability .
  • Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions and adjust dosing regimens .

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